molecular formula C10H6BrFN2OS B4541890 5-(3-bromo-4-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one

5-(3-bromo-4-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one

Cat. No. B4541890
M. Wt: 301.14 g/mol
InChI Key: PYSSMQJETQOXKZ-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the reaction of aromatic aldehydes with thiazolidinediones or thio-imidazolidinones through an aldolisation-crotonisation reaction. This method has been described for the synthesis of compounds with similar structures, where the incorporation of bromo and fluoro substituents on the benzylidene ring is achieved through strategic selection of starting materials and reaction conditions (Barros Costa et al., 1995).

Molecular Structure Analysis

The molecular structure of related thiazolidinone derivatives shows that these molecules can exhibit a variety of conformations depending on the substitution pattern on the thiazolidinone core and the nature of the substituents. For example, compounds with fluorobenzylidene groups often display coplanarity between the thiazolidinone ring and the fluorobenzylidene moiety, indicating a preference for certain spatial arrangements that could influence their chemical reactivity and biological activity (Simone et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of "5-(3-bromo-4-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one" and its derivatives is largely influenced by the functional groups present. The thiazolidinone core is reactive towards nucleophiles, and the presence of bromo and fluoro substituents can further modulate this reactivity, enabling a variety of chemical transformations. These transformations can be exploited to synthesize a wide range of structurally diverse compounds with potential biological activity (Dalmal et al., 2014).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. These properties can be significantly influenced by the nature of the substituents on the thiazolidinone ring. Studies have shown that modifications on the benzylidene moiety, including the introduction of bromo and fluoro groups, can affect the compound's physical characteristics, potentially impacting its pharmacokinetic profile (Popov-Pergal et al., 2005).

properties

IUPAC Name

(5Z)-2-amino-5-[(3-bromo-4-fluorophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2OS/c11-6-3-5(1-2-7(6)12)4-8-9(15)14-10(13)16-8/h1-4H,(H2,13,14,15)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSSMQJETQOXKZ-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)N=C(S2)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)N=C(S2)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-bromo-4-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 2
5-(3-bromo-4-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 3
5-(3-bromo-4-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 4
5-(3-bromo-4-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 5
5-(3-bromo-4-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 6
5-(3-bromo-4-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.